5-Methylpyrazine-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

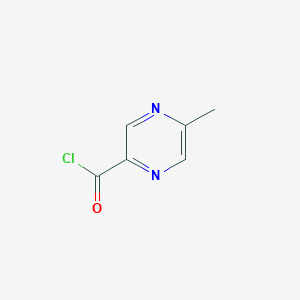

5-Methylpyrazine-2-carbonyl chloride is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is particularly significant due to its reactivity and utility in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 5-Methylpyrazine-2-carbonyl chloride typically involves the chlorination of 5-Methylpyrazine-2-carboxylic acid. The process can be summarized as follows:

Oxidation of 2,5-Dimethylpyrazine: This step involves the oxidation of 2,5-dimethylpyrazine using air in the presence of a catalyst such as gamma-Al2O3 and metallic oxides of Mn, V, Ti, and Sr at temperatures between 150-350°C.

Formation of 5-Methylpyrazine-2-carboxylic Acid: The oxidation product is then treated with hydrochloric acid to form 5-Methylpyrazine-2-carboxylic acid.

Chlorination: Finally, the carboxylic acid is reacted with thionyl chloride (SOCl2) under reflux conditions to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Methylpyrazine-2-carbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It readily participates in nucleophilic substitution reactions due to the presence of the reactive carbonyl chloride group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

5-Methylpyrazine-2-carbonyl chloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Methylpyrazine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to form amides, esters, and thioesters .

Comparación Con Compuestos Similares

Similar Compounds

5-Methylpyrazine-2-carboxylic Acid: The precursor to 5-Methylpyrazine-2-carbonyl chloride, used in similar synthetic applications.

2,5-Dimethylpyrazine: Another pyrazine derivative with different reactivity and applications.

Phenazine: A related heterocyclic compound with distinct biological activities.

Uniqueness

This compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of complex molecules and materials .

Actividad Biológica

5-Methylpyrazine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Overview

- Chemical Name : this compound

- CAS Number : 50886-34-5

- Molecular Formula : C₆H₅ClN₂O

- Molecular Weight : 156.57 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or receptor binding, leading to significant biological effects such as:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells through apoptosis induction.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for further development in treating infectious diseases .

Anticancer Properties

Studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives have been shown to inhibit cell proliferation in several cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

Research on the antimicrobial properties of 5-Methylpyrazine derivatives indicates effectiveness against bacteria and fungi. The compound's structure allows it to penetrate microbial membranes, leading to cell death. Notable findings include:

- Urease Inhibition : Some derivatives were evaluated for urease inhibition, showcasing significant activity that could be leveraged for treating infections caused by urease-producing bacteria .

- Antioxidant Activity : Certain derivatives also demonstrated antioxidant properties, which could contribute to their overall therapeutic efficacy .

Table 1: Summary of Biological Activities

Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives from 5-Methylpyrazine-2-carboxylic acid, assessing their biological activities including antimicrobial and anticancer effects. The synthesized compounds displayed varied levels of activity, indicating structural modifications could enhance efficacy .

- Mechanistic Insights : Investigations into the mechanism revealed that some derivatives act by binding to specific enzymes or receptors, effectively altering their function and leading to decreased cellular viability in cancer models.

- Comparative Studies : Comparative analyses with known antimicrobial agents showed that certain derivatives possess similar or enhanced activity against resistant strains of bacteria, suggesting a promising avenue for drug development .

Propiedades

IUPAC Name |

5-methylpyrazine-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFGMBPQPQLNJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570137 |

Source

|

| Record name | 5-Methylpyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50886-34-5 |

Source

|

| Record name | 5-Methylpyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.